methyl 4-{[3-hydroxy-3-(thiophen-2-yl)propyl]carbamoyl}benzoate
Description
Methyl 4-{[3-hydroxy-3-(thiophen-2-yl)propyl]carbamoyl}benzoate is a benzoic acid derivative featuring a methyl ester group, a carbamoyl linker, and a 3-hydroxy-3-(thiophen-2-yl)propyl substituent. Its molecular weight is calculated to be approximately 320.07 g/mol, significantly higher than simpler benzoate esters like methyl benzoate (136.15 g/mol) . The presence of the thiophene ring introduces sulfur-based electronic effects, while the hydroxyl and carbamoyl groups enhance hydrophilicity and hydrogen-bonding capacity.
Properties
IUPAC Name |
methyl 4-[(3-hydroxy-3-thiophen-2-ylpropyl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-21-16(20)12-6-4-11(5-7-12)15(19)17-9-8-13(18)14-3-2-10-22-14/h2-7,10,13,18H,8-9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQRNEVKOKTHKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCC(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[3-hydroxy-3-(thiophen-2-yl)propyl]carbamoyl}benzoate typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of reactions including hydroxypropylation and carbamoylation. The final step involves esterification with methyl 4-aminobenzoate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[3-hydroxy-3-(thiophen-2-yl)propyl]carbamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoate ester can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-{[3-hydroxy-3-(thiophen-2-yl)propyl]carbamoyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of methyl 4-{[3-hydroxy-3-(thiophen-2-yl)propyl]carbamoyl}benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene ring and carbamoyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl Benzoate Derivatives
The compound shares the methyl benzoate core with several derivatives, though its substituents distinguish it markedly:
Key Differences :
- The target compound’s molecular weight is ~2.3× higher than methyl benzoate due to the carbamoyl-thiophene substituent.
- Unlike simpler esters (e.g., ethyl benzoate), the target’s bulky substituent reduces volatility and may alter solubility in nonpolar solvents.
Sulfonylurea Herbicides ()
Compounds like metsulfuron methyl ester (molecular weight ~381.36 g/mol) share a benzoate ester group but differ in core structure:
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|
| Metsulfuron methyl ester | 381.36 | Sulfonylurea, triazine, ester |
| Target Compound | ~320.07 | Carbamoyl, thiophene, ester |
Key Differences :
- Core Structure : Sulfonylureas feature a triazine ring and sulfonylurea bridge, critical for herbicidal activity . The target compound lacks these groups, instead incorporating a thiophene and carbamoyl linker.
- Electronic Effects : Thiophene’s sulfur atom contributes to π-electron delocalization, distinct from the electron-deficient triazine ring in sulfonylureas.
- Biological Activity : Sulfonylureas inhibit acetolactate synthase in plants, while the target’s bioactivity (if any) remains uncharacterized in the provided evidence.
Heterocyclic Esters
Compared to nitrogen-containing heterocycles like methyl pyridine-3-carboxylate (137.14 g/mol) , the target’s thiophene moiety offers distinct properties:
| Compound Name | Molecular Weight (g/mol) | Heterocycle | Key Properties |
|---|---|---|---|
| Methyl pyridine-3-carboxylate | 137.14 | Pyridine | Basic, polar |
| Target Compound | ~320.07 | Thiophene | Neutral, π-rich |
Key Differences :
- Basicity : Pyridine derivatives are basic due to the lone pair on nitrogen, whereas thiophene is neutral and π-electron-rich.
- Metabolic Stability : Thiophene’s resistance to oxidation may enhance metabolic stability compared to pyridine derivatives.
Research Findings and Structural Analysis
- Solubility: The hydroxyl and carbamoyl groups likely increase water solubility compared to nonpolar esters (e.g., butyl 4-hydroxybenzoate, 194.23 g/mol) .
- Synthetic Challenges : The thiophene-propyl-carbamoyl substituent may complicate synthesis due to steric hindrance and the need for regioselective functionalization.
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